6-Phenyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione
Description
Structure
3D Structure
Properties
CAS No. |
81721-82-6 |
|---|---|
Molecular Formula |
C22H13NO2 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
6-phenylindeno[1,2-c]isoquinoline-5,11-dione |
InChI |
InChI=1S/C22H13NO2/c24-21-17-12-6-5-11-16(17)20-19(21)15-10-4-7-13-18(15)22(25)23(20)14-8-2-1-3-9-14/h1-13H |
InChI Key |
WSCFBMNKAKJCHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C4C2=O)C(=O)C5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the indenoisoquinoline core.
Aromatic Substitution: Introduction of the phenyl group through electrophilic aromatic substitution.
Oxidation and Reduction: Specific oxidation and reduction steps to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: Utilizing large-scale reactors for controlled synthesis.
Purification Techniques: Employing chromatography and crystallization for purification.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Phenyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
DNA Intercalation: Binding to DNA and interfering with replication and transcription.
Signal Transduction: Modulating cellular signaling pathways.
Comparison with Similar Compounds
The following analysis focuses on substituent effects at the 6-position and related structural modifications, based on synthesized analogs (Table 1).
Table 1: Key Analogs and Properties
Metabolic and Pharmacokinetic Profiles
Biological Activity
6-Phenyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione (CAS Number: 81721-82-6) is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H13NO2. Its structure features a fused indene and isoquinoline framework, which is significant for its biological properties. The compound's unique configuration allows it to interact with various biological targets.
Research indicates that compounds within the indenoisoquinoline class exhibit their biological effects primarily through the inhibition of topoisomerases, particularly Topoisomerase I (TOPO I). This enzyme plays a crucial role in DNA replication and transcription. By inhibiting TOPO I, these compounds can induce DNA damage and apoptosis in cancer cells.
Biological Activity and Efficacy
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
-
Cell Proliferation Inhibition : In vitro assays have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example:
- MCF-7 (breast cancer) : Notable cytotoxicity was observed with IC50 values indicating effective inhibition of cell growth.
- MDA-MB-468 (breast cancer) : Similar trends in cytotoxicity were reported.
- Mechanistic Studies : Molecular docking studies suggest that this compound binds effectively to the active sites of TOPO I, disrupting its function and leading to increased DNA strand breaks.
Case Studies
- Study on Dual Inhibition : A study focused on dual inhibitors of Topoisomerase I and Tdp1 (tyrosyl-DNA phosphodiesterase 1) found that derivatives similar to 6-Phenyl-5H-indeno(1,2-c)isoquinoline displayed enhanced efficacy against resistant cancer cell lines by simultaneously targeting both enzymes .
- NCI-60 Cell Line Panel : The National Cancer Institute's NCI-60 panel screening indicated that compounds related to 6-Phenyl-5H-indeno(1,2-c)isoquinoline exhibited selective toxicity towards several tumor types. This broad-spectrum activity highlights its potential as a multitarget therapeutic agent .
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
